![molecular formula C88H101Cl3N10O28 B606935 Dalbavancin CAS No. 171500-79-1](/img/structure/B606935.png)
Dalbavancin
Overview
Description
Dalbavancin is a long-acting antimicrobial agent with excellent in vitro activity against Gram-positive pathogens, including staphylococcal biofilms . It is used to treat acute bacterial skin and skin structure infections (ABSSSI) and belongs to the group of medicines known as antibiotics . Dalbavancin works by killing bacteria or preventing their growth .
Synthesis Analysis
Dalbavancin is a semi-synthetic compound prepared from Actinoplanes through fermenting, extracting, and purifying to obtain an A40926 precursor. Then dalbavancin is obtained by esterification, amidation, hydrolysis, and refining .
Molecular Structure Analysis
Dalbavancin is a synthetic lipoglycopeptide that demonstrates potent in vitro activity against the vast majority of Gram-positive pathogens . The dalbavancin structure reveals an antibiotic molecule that has closed around its binding partner . It also suggests mechanisms by which the drug can enhance its half-life by binding to serum proteins, and be targeted to bacterial membranes .
Chemical Reactions Analysis
Heat stress studies have been conducted in support of developing a heat-stable liquid solution of dalbavancin . The degradation products that form in heat-stressed buffered dalbavancin solutions have been identified . Liquid chromatography-mass spectrometry/mass spectrometry (LC–MS/MS) was used to identify the degradation products of dalbavancin in acetate- and phosphate-buffered solutions under thermal stress at 70 °C .
Physical And Chemical Properties Analysis
Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Despite being highly protein bound, it has a steady-state volume of distribution >10 L and distributes widely into the skin, bone, peritoneal space, and epithelial lining fluid, but not cerebrospinal fluid .
Scientific Research Applications
Treatment of Bone and Joint Infections
Dalbavancin has been used in the treatment of bone and joint infections (BJI), including osteomyelitis, septic arthritis, spondylodiscitis, and prosthetic joint infection . It has shown high bactericidal activity against most Gram-positive bacteria, good safety profile, and high tissue penetration . Clinical studies have shown its non-inferiority compared to conventional therapies in BJI .
Treatment of Acute Bacterial Skin and Skin Structure Infections
Dalbavancin is approved for the treatment of adults and children with acute bacterial skin and skin structure infections . It has shown effectiveness in these applications due to its unique pharmacokinetics characterized by prolonged half-life .
Treatment of Osteoarticular Infections
Osteoarticular (OA) infections are difficult-to-treat infections. Dalbavancin has been used off-label for the treatment of osteomyelitis, spondylodiscitis, and septic arthritis . A systematic review of the literature showed that most patients were successfully cured with Dalbavancin .
Treatment of Infections caused by Staphylococcus aureus
Staphylococcus aureus is a common pathogen isolated in infections treated with Dalbavancin . Dalbavancin has shown potent activity against this pathogen, making it a valuable alternative for the treatment of such infections .
Treatment of Infections in Patients with Previous Treatment Failure
Dalbavancin has been used in cases where previous treatments have failed . Its long-acting nature and effectiveness against key pathogens make it a promising alternative in these cases .
Treatment of Infections in Diabetic Patients
Dalbavancin has been used in the treatment of infections in diabetic patients . Given the high prevalence of diabetes among the patient population treated with Dalbavancin, this represents a significant application of the drug .
Mechanism of Action
Target of Action
Dalbavancin, also known as “dalbavancin B0”, is a second-generation lipoglycopeptide antibiotic . It primarily targets Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant strains), S. pyogenes, S. agalactiae, S. dysgalactiae, the S. anginosus group, and Enterococcus faecalis (vancomycin susceptible strains) .
Mode of Action
Dalbavancin exerts its bactericidal effect by disrupting cell wall biosynthesis . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking . This interaction with its targets leads to the inhibition of cell wall synthesis, which is crucial for bacterial growth and survival .
Biochemical Pathways
Dalbavancin is a synthetic lipoglycopeptide derived from a complex of glycopeptide antibiotics, referred to as A-40926, produced by a strain of Actinomadura . The biosynthesis of these chemically complex molecules has been elucidated, with several gene clusters characterized . The development of a gene-transfer system for Nonomuraea sp. has allowed the manipulation of the A40926 pathway .
Pharmacokinetics
Dalbavancin exhibits dose-proportional pharmacokinetics and is highly protein bound (93%) . Dalbavancin elimination occurs via a combination of renal (approximately 45%) and non-renal clearance .
Result of Action
The bactericidal action of dalbavancin results primarily from the inhibition of cell-wall biosynthesis . This leads to the death of the bacteria, effectively treating the infection. Dalbavancin demonstrates improved antibacterial potency against Gram-positive organisms compared to other glycopeptides .
Action Environment
To reduce the development of drug-resistant bacteria and maintain the effectiveness of dalbavancin and other antibacterial drugs, dalbavancin should be used only to treat infections that are proven or strongly suspected to be caused by susceptible bacteria .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64-,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPGQDLTDHGEGT-SZUNQUCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H100Cl2N10O28 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1816.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171500-79-1 | |
Record name | Dalbavancin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171500-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dalbavancin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171500791 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DALBAVANCIN B0 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0U42518WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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